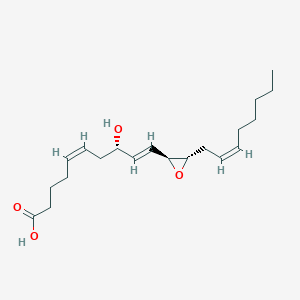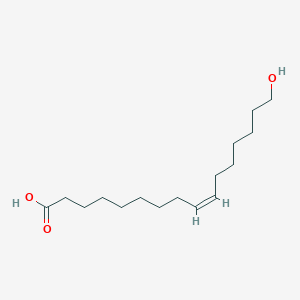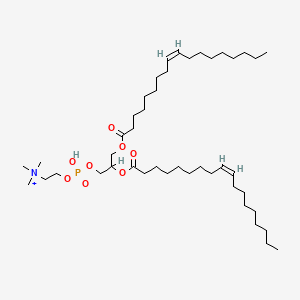
alpha-Allokainic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Allokainic acid is a pyrrolidinecarboxylic acid, a dicarboxylic acid and a L-proline derivative.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : Alpha-Allokainic acid, a member of the kainoid family, has been synthesized using various methods since its first isolation in 1953. These methods have evolved over time, contributing to the understanding and application of this compound in scientific research (Bhat & Kumar, 2015).
Stereochemistry and Synthesis Approaches : Innovative approaches in the synthesis of alpha-Allokainic acid have been developed, focusing on the stereochemistry of the pyrrolidine core. Techniques like regio- and stereoselective C-H insertion reactions have been utilized for efficient synthesis (Jung et al., 2007).
Potential Medicinal Applications
Neuroscience Research : The kainoid family, which includes alpha-Allokainic acid, has gained significant attention for potential medicinal applications, particularly in neuroscience. This highlights the compound's relevance in neurological studies and drug development (Bhat & Kumar, 2015).
Synthetic Methodologies for Natural Products : Alpha-Allokainic acid has been a subject in the development of synthetic methodologies for natural products. This includes the synthesis of other compounds, demonstrating its versatility and importance in organic chemistry and pharmacology (Bihelovic et al., 2017).
Propriétés
Numéro CAS |
4071-39-0 |
|---|---|
Nom du produit |
alpha-Allokainic acid |
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(2S,3S,4R)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7-,9-/m0/s1 |
Clé InChI |
VLSMHEGGTFMBBZ-ZKWXMUAHSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
SMILES canonique |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
Synonymes |
(+)-alpha-allokainic acid allokainic acid alpha-allokainic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[3-hydroxy-2,2-dimethyl-3-({2-[(2-{[(2E)-2-methylbut-2-enoyl]sulfanyl}ethyl)carbamoyl]ethyl}carbamoyl)propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid](/img/structure/B1233182.png)


![[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1233185.png)








![5-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B1233204.png)
![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;sulfate](/img/structure/B1233205.png)